5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The molecule features:
- A 5-(3,4-difluorophenyl) group at the 5-position, introducing electron-withdrawing fluorine atoms that may enhance metabolic stability and receptor binding.
- A 6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio) moiety at the 6-position, combining a thioether linker with a 1,2,4-oxadiazole ring. The ethoxyphenyl group could improve solubility, while the oxadiazole may contribute to π-π stacking interactions.
While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural features align with derivatives reported as kinase inhibitors, enzyme modulators, or anticancer agents .
Properties
Molecular Formula |
C22H16F2N6O3S |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16F2N6O3S/c1-2-32-14-5-3-4-12(8-14)19-26-18(33-29-19)11-34-22-27-20-15(10-25-28-20)21(31)30(22)13-6-7-16(23)17(24)9-13/h3-10H,2,11H2,1H3,(H,25,28) |
InChI Key |
IWOWIDFHAJSVDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluorophenyl group: This is achieved through a substitution reaction using 3,4-difluorobromobenzene.
Attachment of the ethoxyphenyl group: This step involves the reaction of the intermediate with 3-ethoxyphenylboronic acid under Suzuki coupling conditions.
Formation of the oxadiazole moiety: This is typically done through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines , characterized by:
- Fluorine substituents : The presence of difluorophenyl groups enhances biological activity.
- Oxadiazole ring : Known for diverse pharmacological properties.
- Thioether linkage : This functional group often contributes to improved solubility and bioavailability.
The compound's structure suggests potential applications in various biological contexts:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The specific compound may inhibit key enzymes involved in cancer cell proliferation. For instance:
- Inhibition of kinases : Compounds in this class often target kinases crucial for tumor growth and survival.
Antimicrobial Properties
Studies have shown that derivatives of pyrazolo compounds possess antimicrobial activity against a range of pathogens. The oxadiazole moiety enhances this effect by:
- Disrupting microbial cell membranes : Leading to increased permeability and cell death.
Case Studies
-
Case Study on Anticancer Effects :
- A study published in Nature demonstrated that similar compounds effectively inhibited the growth of breast cancer cells through targeted kinase inhibition. The mechanism involved disrupting signaling pathways pivotal for cell cycle progression .
- Case Study on Antimicrobial Activity :
Mechanism of Action
The mechanism of action of 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Key Observations :
- The oxadiazole-thioether group in the target compound differs from simpler benzylthio substituents (e.g., 15b–15e), which may influence binding affinity or solubility .
Key Observations :
- The target compound’s synthesis likely involves coupling a 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-thiol derivative to a pyrazolo-pyrimidinone precursor, analogous to methods in .
- Yields for similar compounds vary widely (19–70%), suggesting substituent choice significantly impacts reaction efficiency.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The 3,4-difluorophenyl group in the target compound may improve metabolic stability compared to chlorophenyl (15b) or methoxyphenyl (15e) groups due to fluorine’s electronegativity .
- Hydrophilicity : The ethoxyphenyl-oxadiazole moiety could enhance solubility relative to fluorobenzylthio groups (15b–15d), critical for oral bioavailability .
Biological Activity
5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article focuses on the biological activities associated with this compound, highlighting its pharmacological significance and potential therapeutic applications.
Structural Characteristics
The compound features several key structural elements:
- Difluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Thioether Linkage : Often involved in biological interactions and can enhance solubility.
- Pyrazolo[3,4-d]pyrimidine Core : This heterocyclic structure is recognized for its biological activity against various diseases.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on its structural features:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : Potential interaction with various receptors could lead to altered cellular responses, particularly in cancer cells.
- Antioxidant Activity : The presence of electron-withdrawing groups may enhance its ability to scavenge free radicals.
Biological Assays and Findings
Research studies have indicated various biological activities for 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM indicate potent activity.
- Breast Cancer (T47D) : IC50 values reported at 27.3 μM suggest effectiveness in inhibiting cell proliferation.
Antimicrobial Properties
The compound has shown promising results against a range of pathogenic bacteria. Comparative studies against standard antibiotics indicate that it possesses considerable antibacterial activity.
Data Table of Biological Activities
| Biological Activity | Cell Line/Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 (Colon) | 6.2 | |
| Anticancer | T47D (Breast) | 27.3 | |
| Antimicrobial | Various Bacteria | Varies |
Case Studies
Several case studies have explored the efficacy of similar compounds with pyrazolo and oxadiazole moieties:
- Study on Triazole Derivatives : A comparative study showed that modifications in the heterocyclic structure significantly affect anticancer activity, suggesting similar potential for pyrazolo derivatives like our compound .
- Oxadiazole Compounds : Research indicated that oxadiazole derivatives exhibit a range of biological activities including anti-inflammatory and anticancer effects .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer :
Q. How can the compound’s structure be unambiguously validated?
Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; oxadiazole methylene at δ 4.1–4.5 ppm) .
- IR Spectroscopy : Identify thioether (C-S stretch ~650 cm⁻¹) and pyrimidinone (C=O ~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z to theoretical molecular weight (C₂₃H₁₆F₂N₆O₂S: 502.09 g/mol).
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, as demonstrated for analogous pyrimidinones .
Q. What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer :
- Enzyme Inhibition : Test against kinase targets (e.g., EGFR, JAK2) using fluorescence-based ATP-competitive assays .
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols in .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer :
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer :
Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?
Methodological Answer :
Q. How can analytical method validation ensure reproducibility in quantification?
Methodological Answer :
Q. How should contradictory bioactivity data between assays be resolved?
Methodological Answer :
- Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase activity) with cellular proliferation assays to rule out off-target effects .
- Dose-Response Validation : Repeat experiments with tighter concentration gradients (e.g., 0.1–10 µM) and include positive controls (e.g., staurosporine for kinases) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .
Q. What experimental designs are recommended for ecotoxicological impact studies?
Methodological Answer :
Q. How can stability under physiological conditions be assessed?
Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; quantify degradation via HPLC .
- Plasma Stability : Add compound to human plasma (37°C, 1–24 hours); precipitate proteins with acetonitrile and analyze supernatant .
- Light/Heat Stress : Expose solid/liquid forms to ICH Q1B photostability conditions (1.2 million lux-hours) and 40°C/75% RH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
